N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
CAS No.: 866590-03-6
Cat. No.: VC4146452
Molecular Formula: C28H22N2O7
Molecular Weight: 498.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866590-03-6 |
|---|---|
| Molecular Formula | C28H22N2O7 |
| Molecular Weight | 498.491 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
| Standard InChI | InChI=1S/C28H22N2O7/c1-2-16-3-5-17(6-4-16)27(32)20-12-30(21-11-25-24(36-15-37-25)10-19(21)28(20)33)13-26(31)29-18-7-8-22-23(9-18)35-14-34-22/h3-12H,2,13-15H2,1H3,(H,29,31) |
| Standard InChI Key | IIODRKHETIFEQU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Introduction
N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo- dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. It is characterized by its intricate molecular structure, which includes a benzodioxol ring system and a quinoline core, both of which are crucial for its chemical and biological properties.
Synthesis and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo- dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, including the use of specific solvents and catalysts to optimize yields and purity. Reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis.
| Step | Conditions |
|---|---|
| Solvent Choice | Dichloromethane, ethanol, or water |
| Catalysts | May be required for certain reactions |
| Atmosphere | Inert atmosphere to prevent oxidation/hydrolysis |
Potential Applications and Mechanism of Action
While specific applications of this compound are not detailed in the available literature, compounds with similar structures often participate in biochemical assays to measure enzyme activity or cell viability. Their mechanism of action may involve interactions with biological targets, which could be elucidated through further biochemical studies.
| Application Area | Mechanism of Action |
|---|---|
| Biochemical Assays | Interaction with enzymes or cellular components |
| Potential Therapeutic Use | Requires further research to determine efficacy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume